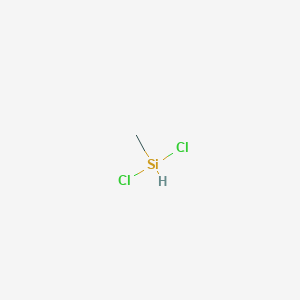

Dichloromethylsilane

Descripción

Historical Context and Evolution of Organosilicon Chemistry

The journey of organosilicon chemistry began in the 19th century. In 1863, Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. wikipedia.orgnumberanalytics.comsbfchem.com This breakthrough laid the groundwork for a new branch of chemistry. The early 20th century saw pioneering work by English chemist Frederic S. Kipping, who extensively researched organosilicon compounds from 1898 to 1944. richsilicone.comresearchgate.net Kipping's use of Grignard reagents to form alkyl and aryl silanes was a significant contribution, and he is credited with coining the term "silicone." wikipedia.orgrichsilicone.compageplace.de

A major leap in the industrial production of organosilicon compounds occurred in the 1940s with the development of the "direct process" by Eugene G. Rochow in the United States and, independently, by Richard Müller in Germany. mdpi.comresearchgate.net This process involves the reaction of methyl chloride with silicon in the presence of a copper catalyst to produce a mixture of methylchlorosilanes, including dimethyldichlorosilane, which is a primary precursor for silicones. wikipedia.orgdakenchem.com This cost-effective synthesis method catalyzed the rapid growth of the silicone industry. mdpi.com

The field has continued to expand, with 1968 being identified as a watershed year that saw innovations like silyl (B83357) enol ether chemistry, further popularizing organosilicon compounds in synthetic chemistry. beilstein-journals.org From its origins in academic laboratories to becoming a cornerstone of modern materials science, organosilicon chemistry's evolution has been driven by the discovery of new synthetic methods and the unique properties of silicon-containing molecules. numberanalytics.combeilstein-journals.org

Dichloromethylsilane as a Fundamental Organosilicon Building Block

This compound is a cornerstone monomer in the production of various organosilicon polymers. chemdad.com Its significance stems from the reactivity of the silicon-chlorine (Si-Cl) and silicon-hydrogen (Si-H) bonds. The Si-Cl bonds are susceptible to hydrolysis, a reaction with water that replaces the chlorine atoms with hydroxyl (-OH) groups. These resulting silanols are unstable and readily undergo condensation to form stable siloxane (Si-O-Si) linkages, which are the backbone of silicone polymers like polymethylhydrosiloxane (B1170920) (PMHS). researchgate.net

This reactivity makes this compound a key precursor for producing a variety of silicone materials. chemimpex.com For instance, it is used in the synthesis of low-viscosity PMHS through hydrolysis-condensation processes. researchgate.net Furthermore, this compound is used in the production of polysilanes, which have a silicon-silicon backbone and are precursors to silicon carbide. sigmaaldrich.comwikipedia.org The Wurtz coupling reaction, using sodium to dechlorinate dichlorosilanes, is a common method for preparing polysilanes. researchgate.nettechscience.com Its ability to introduce specific functional groups makes it an invaluable tool for creating polymers with tailored properties. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 75-54-7 |

| Molecular Formula | CH₃SiHCl₂ |

| Molecular Weight | 115.03 g/mol |

| Boiling Point | 41 °C |

| Melting Point | -93 °C |

| Density | 1.105 g/mL at 25 °C |

| Refractive Index | n20/D 1.398 |

Source: sigmaaldrich.com

Significance of this compound in Advanced Materials Science Research

The utility of this compound extends significantly into advanced materials science, a field focused on designing and discovering new materials with novel properties. iaamonline.orgopenaccessjournals.com Its role as a precursor is critical in fabricating high-performance materials for demanding applications. chemimpex.com

One of the most notable applications is in the synthesis of silicon carbide (SiC) based ceramics. researchgate.net Polysilanes and polycarbosilanes derived from the polymerization of this compound can be used as preceramic polymers. sigmaaldrich.comresearchgate.net Through pyrolysis, these polymers are converted into SiC, a material known for its high strength, thermal stability, and chemical resistance, making it suitable for aerospace components and advanced composites. researchgate.netresearchgate.net

This compound is also employed in surface modification. It can be used to alter the surface properties of materials like silica (B1680970) nanoparticles, enhancing their hydrophobicity or creating functionalized surfaces for specific applications. mdpi.com For example, studies have shown its use in modifying graphene oxide to improve its dispersion in polymer matrices, leading to enhanced mechanical properties in the resulting nanocomposites. mdpi.com Other research has focused on its use to create anti-stiction coatings for microelectromechanical systems (MEMS), which is crucial for their reliability. researchgate.net

Table 2: Applications of this compound in Materials Science

| Application Area | Description |

|---|---|

| Ceramic Precursors | Synthesis of polycarbosilanes which are pyrolyzed to form silicon carbide (SiC) ceramics. researchgate.netwikipedia.org |

| Silicone Polymers | A key monomer for producing various silicones, including polymethylhydrosiloxane (PMHS). chemimpex.comresearchgate.net |

| Surface Modification | Used to functionalize surfaces of nanoparticles and other materials to alter properties like hydrophobicity. mdpi.com |

| Semiconductor Industry | An intermediate in the production of ultra-pure polysilicon for semiconductors and photovoltaics. chemdad.com |

| Nanocomposites | Employed to modify fillers like graphene oxide to improve their integration into polymer matrices. mdpi.com |

Scope and Current Trends in Academic Research on this compound

Current academic research continues to explore and expand the applications of this compound. A significant trend is the development of more efficient and controlled synthesis methods for silicone polymers. wu.ac.th Researchers are investigating various reaction conditions and catalysts to precisely control the properties, such as viscosity, of polymers like polydimethylsiloxane (B3030410) (PDMS) and polymethylhydrosiloxane (PMHS) synthesized from this compound precursors. researchgate.netmdpi.com For instance, recent studies have focused on synthesizing low-viscosity PMHS for specific industrial applications and producing PDMS with characteristics suitable for use as a vitreous humour substitute in ophthalmology. researchgate.netmdpi.comresearchgate.net

Another area of active research is its use in nanotechnology and composite materials. Studies are exploring the use of this compound to functionalize nanomaterials to create advanced composites with tailored properties. mdpi.com Research has demonstrated the silylation of graphene oxide with dichlorodimethylsilane (B41323) to enhance filler dispersion in polymer matrices, leading to materials with improved tensile strength. mdpi.com

Furthermore, there is ongoing investigation into the reaction mechanisms involving this compound. For example, research using density functional theory has been conducted to understand the disproportionation reactions for preparing dichlorodimethylsilane, aiming to optimize industrial synthesis processes. ajol.info The synthesis of various polysilanes and copolymers using dichloromethylsilanes through methods like Wurtz coupling or reduction with magnesium and Lewis acids remains a subject of study, targeting new materials with unique photophysical properties for applications like photoresists. researchgate.nettechscience.comscirp.org

Structure

3D Structure

Propiedades

Fórmula molecular |

CH4Cl2Si |

|---|---|

Peso molecular |

115.03 g/mol |

Nombre IUPAC |

dichloro(methyl)silane |

InChI |

InChI=1S/CH4Cl2Si/c1-4(2)3/h4H,1H3 |

Clave InChI |

NWKBSEBOBPHMKL-UHFFFAOYSA-N |

SMILES canónico |

C[SiH](Cl)Cl |

Números CAS relacionados |

99936-08-0 |

Origen del producto |

United States |

Synthetic Methodologies for Dichloromethylsilane

Industrial Scale Synthesis Considerations for Chlorosilanes

The industrial production of methylchlorosilanes, including dichloromethylsilane, is dominated by the Müller-Rochow process, also known as the direct process. researchgate.netmdpi.comacs.org This method, discovered independently by Eugene Rochow and Richard Müller in the 1940s, revolutionized the silicones industry by providing a cost-effective route to organosilane monomers. mdpi.comrdd.edu.iqwikipedia.org The process involves the reaction of elemental silicon with methyl chloride in the presence of a copper catalyst at elevated temperatures. researchgate.netwikipedia.org

Key considerations for the industrial-scale synthesis of chlorosilanes include:

Reaction Conditions: The Müller-Rochow process is typically carried out in a fluidized-bed reactor at temperatures between 250°C and 300°C and pressures of 1 to 5 bar. uni-wuppertal.degloballcadataaccess.orgdakenchem.com The reaction is highly exothermic, necessitating careful temperature control to maximize the yield of the desired products and prevent unwanted side reactions. researchgate.netuni-wuppertal.de

Raw Materials: The silicon used must be of at least 97% purity, and the particle size is typically maintained between 45 and 250 micrometers for optimal reactivity. uni-wuppertal.de

Catalyst System: Copper is the primary catalyst, often used in the form of copper(I) chloride or as a finely ground blend with silicon. uni-wuppertal.dechemicalbook.com The presence of promoters, such as zinc, tin, phosphorus, and aluminum, can significantly enhance the reaction rate and selectivity towards specific chlorosilanes. mdpi.comencyclopedia.pub

Product Mixture: The direct process yields a mixture of methylchlorosilanes, with dimethyldichlorosilane being the primary product. wikipedia.org Other significant products include trichloromethylsilane, chlorotrimethylsilane, and this compound. wikipedia.orguni-wuppertal.de The composition of the crude silane (B1218182) mixture can be influenced by reaction conditions and the presence of promoters. uni-wuppertal.de

The following table provides a typical composition of the crude silane mixture from the Müller-Rochow process and the boiling points of the major components.

| Compound | Formula | Boiling Point (°C) |

| This compound | (CH₃)HSiCl₂ | 41 |

| Chlorotrimethylsilane | (CH₃)₃SiCl | 57 |

| Trichloromethylsilane | CH₃SiCl₃ | 66 |

| Dichlorodimethylsilane (B41323) | (CH₃)₂SiCl₂ | 70 |

| Data sourced from multiple references. uni-wuppertal.deuni-wuppertal.de |

Laboratory-Scale Synthetic Routes to this compound

While the Müller-Rochow process is the cornerstone of industrial production, other synthetic routes are employed at the laboratory scale for specific purposes. One notable method is hydrosilylation, which involves the addition of a silicon-hydride bond across a double or triple bond. For instance, this compound can be synthesized via the hydrosilylation of an appropriate alkene. rsc.orgmdpi.com This reaction is often catalyzed by platinum compounds, such as hexachloroplatinic acid (H₂PtCl₆). researchgate.net

Another laboratory approach involves the direct reaction of metallic silicon with hydrogen chloride and an alkene or alkyne. rsc.org This method allows for the direct synthesis of organochlorosilanes under specific laboratory conditions. Additionally, disproportionation reactions, where a compound is converted into two or more dissimilar products, can be used to produce this compound from other methylchlorosilanes. scispace.comresearchgate.net

Catalytic Systems in this compound Synthesis

Homogeneous Catalysis Approaches

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a significant role in specific reactions involving this compound. wikipedia.org For example, the hydrosilylation of alkenes to produce functionalized silanes is often catalyzed by soluble platinum complexes. acs.org These catalysts, such as Karstedt's catalyst, are highly active and selective. acs.org Research has also explored the use of iridium pincer complexes for the catalytic hydrogenolysis of chlorosilanes to produce hydrosilanes, including the synthesis of this compound from its corresponding chlorosilane precursor. acs.org Lewis bases, such as chiral phosphine (B1218219) oxides, can also act as homogeneous catalysts in reactions like the stereoselective direct aldol (B89426) reaction of thioesters and aldehydes promoted by tetrachlorosilane. unimi.it

Heterogeneous Catalysis Systems

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is the backbone of industrial chlorosilane production. wikipedia.orgcademix.org The Müller-Rochow process is a prime example, utilizing a solid copper catalyst with gaseous methyl chloride. researchgate.netwikipedia.org The catalyst's efficiency is influenced by its particle size, method of synthesis, and crystallinity. encyclopedia.pub

Recent research has focused on developing more advanced heterogeneous catalysts to improve selectivity and efficiency. For instance, copper aluminate-type spinel catalysts have shown superior activity and stability in a two-step process for producing dimethyldichlorosilane from silicon tetrachloride. acs.org These catalysts can be used in both fixed-bed and fluidized-bed reactors. acs.org Other studies have investigated the use of supported catalysts, such as platinum on functionalized metal-organic frameworks (MOFs), for hydrosilylation reactions. rsc.org Zeolites, like ZSM-5, have also been explored as catalysts for the disproportionation of methylchlorosilanes to produce dichlorodimethylsilane. scispace.comajol.info

Advanced Purification and Isolation Techniques in this compound Research

The crude product from the synthesis of this compound is a mixture of various chlorosilanes and impurities, necessitating advanced purification techniques to isolate the desired compound with high purity. researchgate.netuni-wuppertal.de

Fractional Distillation: Due to the close boiling points of the different methylchlorosilanes, fractional distillation is the primary method for their separation. uni-wuppertal.dechemeurope.com This process requires tall distillation columns with high separation efficiencies to achieve the desired purity. researchgate.net

Adsorption Techniques: To remove trace impurities, particularly boron-containing compounds which are detrimental in electronics applications, adsorption techniques are employed. google.com Passing the chlorosilane vapor through a fixed bed of silica (B1680970) can effectively reduce boron levels. google.com Hydrated metal oxides and ion-exchange resins have also been used to purify chlorosilanes by adsorbing impurities from either the liquid or vapor phase. google.comwipo.int

Chemical Treatment: In some cases, chemical treatment is used to convert by-products into more desirable compounds. For example, high-boiling by-products can be reacted with hydrogen chloride in the presence of an amine catalyst to produce dichlorodimethylsilane. uni-wuppertal.de Co-proportionation reactions, facilitated by catalysts like aluminum chloride (AlCl₃), can also be used to convert a mixture of trimethylchlorosilane and trichloromethylsilane into dichlorodimethylsilane. uni-wuppertal.de

Plasma Purification: A more advanced technique involves the use of hydrogen plasma to purify silicon tetrachloride by converting organochlorine and organic impurities into silicon carbide, which can then be separated. mdpi.com

Precipitation and Crystallization: In laboratory research, particularly with silsesquioxane derivatives synthesized from this compound, purification can be achieved through precipitation using a suitable solvent like acetonitrile. rsc.org In some instances, crystallization can yield highly pure products suitable for X-ray diffraction analysis. rsc.org

The following table summarizes various purification techniques and the types of impurities they target.

| Purification Technique | Target Impurities | Principle of Separation |

| Fractional Distillation | Other methylchlorosilanes | Differences in boiling points |

| Adsorption (Silica, Hydrated Metal Oxides, Ion-Exchange Resins) | Boron compounds, other polar impurities | Selective binding of impurities to the adsorbent surface |

| Chemical Treatment (e.g., with HCl/amine or AlCl₃) | High-boiling by-products, other methylchlorosilanes | Conversion of impurities into desired products or more easily separable compounds |

| Hydrogen Plasma | Organochlorine and organic impurities | Conversion of impurities into solid silicon carbide |

| Precipitation/Crystallization | Reaction by-products and unreacted starting materials | Differential solubility in a given solvent system |

| Data compiled from various research articles. researchgate.netuni-wuppertal.dersc.orggoogle.commdpi.com |

Mechanistic Investigations of Dichloromethylsilane Reactivity

Hydrolysis and Condensation Mechanisms of Dichloromethylsilane

The reactivity of this compound is prominently characterized by its susceptibility to hydrolysis, a process that initiates the formation of polysiloxanes. wou.edumsu.edu The silicon-chlorine bonds are readily cleaved by water, setting off a chain of reactions that lead to polymeric structures. wou.edu This process is foundational in the industrial synthesis of silicones. msu.eduuni-wuppertal.de

The hydrolysis of this compound in an aqueous environment proceeds rapidly. The initial step involves the substitution of the two chlorine atoms with hydroxyl (-OH) groups from water molecules. uni-wuppertal.de This reaction yields a highly reactive silanol (B1196071) intermediate, specifically dimethylsilanediol (B41321) ((CH₃)₂Si(OH)₂), and releases hydrogen chloride (HCl) as a byproduct. msu.eduuni-wuppertal.demdpi.com

The reaction can be represented as: CH₃SiHCl₂ + 2H₂O → CH₃SiH(OH)₂ + 2HCl

This hydrolysis is an exothermic process. wou.edu The resulting silanol, being bifunctional with two hydroxyl groups, serves as a monomer for subsequent polymerization. wou.edumsu.edu The formation of these silanol intermediates is a critical, albeit transient, phase in the pathway from chlorosilanes to stable silicone polymers. wikipedia.org Silanols are generally synthesized through the hydrolysis of halosilanes, with chlorosilanes being the most common reactants. wikipedia.org During the hydrolysis of dichlorodimethylsilane (B41323), the chloride bonds are broken by water, and the OH group binds with the silicon atom, replacing the chlorine. mdpi.com

Following their formation, the silanol intermediates undergo condensation reactions to form stable siloxane bonds (Si-O-Si). uni-wuppertal.dewikipedia.org This process is driven by the thermodynamic favorability of forming the strong silicon-oxygen bond and results in the elimination of water. wikipedia.orgopen.ac.uk

The condensation of the difunctional dimethylsilanediol intermediates can proceed in two primary ways:

Linear Chain Elongation: The bifunctionality of the silanol allows the polymer chain to propagate in two directions. msu.edu This leads to the formation of long, linear chains of polydimethylsiloxane (B3030410), which have hydroxyl groups at their ends. msu.eduuni-wuppertal.de The general reaction for this polymerization is: n (CH₃)₂Si(OH)₂ → [-(CH₃)₂SiO-]n + n H₂O msu.edu

Cyclic Polysiloxane Formation: Alongside linear chain growth, intramolecular condensation can occur, leading to the formation of cyclic polysiloxanes. uni-wuppertal.de Short-chain linear polysiloxanes can cyclize through an "end-biting" reaction. academie-sciences.fr This process yields a mixture of cyclic compounds, with trimers (D3) and tetramers (D4) being common. msu.edumdpi.comresearchgate.net The formation of these cyclic species is often favored when the hydrolysis is conducted in dilute solutions. msu.edu

The products of hydrolysis and condensation are therefore typically a mixture of linear, hydroxyl-terminated polymers and various cyclic polysiloxanes. msu.eduuni-wuppertal.de

| Reactant | Intermediate | Condensation Products | Reference |

|---|---|---|---|

| This compound | Dimethylsilanediol | Linear Polydimethylsiloxanes, Cyclic Polydimethylsiloxanes (D3, D4, etc.) | msu.eduuni-wuppertal.demdpi.com |

Alcoholysis Reactions of this compound

Alcoholysis, the reaction with an alcohol, presents an alternative pathway for the transformation of this compound. uni-wuppertal.de This reaction is analogous to hydrolysis but yields alkoxysilanes instead of silanols. An alternative to hydrolysis is methanolysis, where methanol (B129727) is used instead of water. uni-wuppertal.de

Experimental and theoretical studies have been conducted on the alcoholysis of this compound to optimize reaction conditions. researchgate.net For the reaction with ethanol, specific parameters have been identified to maximize the efficiency of the process. Research indicates that the first and second steps of the alcoholysis are both cooperating exothermic processes. researchgate.net

Optimal Experimental Parameters for this compound Alcoholysis with Ethanol

| Parameter | Optimal Value | Reference |

|---|---|---|

| Reaction Temperature | 30°C | researchgate.net |

| Molar Ratio (Ethanol:this compound) | 1.8 | researchgate.net |

| Mode of Addition | Ethanol dropping into this compound solvent | researchgate.net |

Kinetic analyses of related silane (B1218182) alcoholysis reactions show that the process generally follows first-order kinetics, with the rate constant increasing with temperature according to the Arrhenius law. mdpi.com

The alcoholysis of this compound proceeds in a stepwise manner, where the chlorine atoms are sequentially replaced by alkoxy groups. For the reaction with ethanol, the pathway involves the formation of ethoxy-substituted silane intermediates.

The main reaction pathway is as follows:

CH₃SiHCl₂ + C₂H₅OH → CH₃SiHCl(OC₂H₅) + HCl

CH₃SiHCl(OC₂H₅) + C₂H₅OH → CH₃SiH(OC₂H₅)₂ + HCl

These two steps are considered the main reactions in the alcoholysis process. researchgate.net The resulting diethoxymethylsilane (B37029) is the primary product under optimal conditions.

Quantum chemistry calculations have been employed to determine the activation energies for the alcoholysis of this compound with ethanol. researchgate.net These studies provide insight into the energy barriers of the main reactions and potential side reactions. The analysis reveals distinct energy requirements for the sequential substitution steps and for competing side reactions. researchgate.net

Activation Energies in this compound Alcoholysis with Ethanol

| Reaction | Activation Energy (kJ · mol⁻¹) | Reference |

|---|---|---|

| Main Reaction 1 | 72.51 | researchgate.net |

| Main Reaction 2 | 90.29 | researchgate.net |

| Side-Reaction | 182.6 | researchgate.net |

The significantly higher activation energy for the side-reaction indicates that under controlled conditions, the formation of the desired diethoxymethylsilane product is strongly favored. researchgate.net

Disproportionation and Redistribution Reactions Involving Chlorosilanes

Disproportionation and redistribution reactions are fundamental transformations in organosilicon chemistry, allowing for the interconversion of various chlorosilanes. These reactions are of significant industrial importance for the synthesis of specific monomers like dimethyldichlorosilane.

Catalytic Disproportionation Mechanisms in Organosilicon Chemistry

The disproportionation of methylchlorosilanes, such as the reaction between methyltrichlorosilane (B1216827) and trimethylchlorosilane to produce dimethyldichlorosilane, is a key industrial process. ias.ac.in These reactions are typically catalyzed and proceed through complex mechanisms involving the cleavage and reformation of Si-C and Si-Cl bonds.

Theoretical studies have been conducted to elucidate the mechanisms of these reactions. For instance, the disproportionation of methyltrichlorosilane and trimethylchlorosilane catalyzed by AlCl₃/ZSM-5 has been investigated using computational methods. ias.ac.iniaea.org These studies propose a stepwise mechanism involving the formation of intermediates and transition states. The catalytic cycle is initiated by the interaction of one of the chlorosilane reactants with the catalyst. ajol.info

The choice of catalyst is critical, with various systems being explored, including amines, metal chlorides, and supported catalysts like AlCl₃/Al₂O₃ and ZSM-5 zeolites. ias.ac.inajol.info The catalytic activity is often attributed to the presence of Lewis acidic sites on the catalyst surface. ajol.info

Role of Lewis and Brønsted Acid Sites in Catalysis of Chlorosilane Transformations

Both Lewis and Brønsted acids are effective catalysts for a variety of chlorosilane transformations, including disproportionation, redistribution, and hydrosilylation.

Lewis Acids: Lewis acids, such as aluminum chloride (AlCl₃), are widely used to catalyze the disproportionation of methylchlorosilanes. ias.ac.inajol.info The catalytic activity of systems like AlCl₃/ZSM-5 is attributed to the Lewis acid sites on the catalyst. iaea.orgajol.info These sites can activate the chlorosilane by coordinating to a chlorine atom, facilitating the cleavage of the Si-Cl bond. nih.gov The strength of the Lewis acid can influence the reaction pathway. For example, extremely Lewis acidic silanes have been shown to catalyze transformations not possible with moderately acidic silanes. nih.gov Computational studies have suggested that the interaction between a Lewis acid like FeCl₃ and a chlorosilane can lead to the formation of a silylium (B1239981) ion pair, which is a highly reactive catalytic species. nih.gov

Brønsted Acids: Super Brønsted acids, which are stronger than 100% sulfuric acid, have also emerged as powerful catalysts in organosilicon chemistry. chimia.ch These acids can initiate catalytic cycles by protonating substrates or forming hydrogen bonds, thereby activating them. rsc.org In some cases, the Brønsted acid acts as an initiator to generate a highly reactive silyl (B83357) Lewis acid in situ. chimia.ch Chiral Brønsted acids have been developed for asymmetric transformations, demonstrating excellent activity and enantioselectivity in reactions such as Mukaiyama-Mannich reactions and protonation of silyl enol ethers. acs.org The catalytic activity of these acids is often superior to that of corresponding phosphoric acids and N-triflyl phosphoramides. acs.org Brønsted acids, in conjunction with silanes, can also catalyze intramolecular hydroalkoxylation and hydroamination of unactivated alkynes. acs.org

Hydrosilylation Reactions Involving this compound Derivatives

Hydrosilylation, the addition of a Si-H bond across a carbon-carbon multiple bond, is a highly efficient and atom-economical method for forming silicon-carbon bonds. rsc.org this compound and its derivatives are important reagents in these transformations.

These reactions are typically catalyzed by transition metal complexes, most notably those of platinum. researchgate.net For example, 2-phenylpropene can be hydrosilylated with this compound in the presence of H₂PtCl₆ to yield dichloromethyl(2-phenylpropyl)silane. researchgate.net The resulting adduct can then be converted into a variety of other organosilicon compounds. researchgate.net

Hydrosilylation reactions can be used to synthesize complex molecules, such as dendrimers. rsc.org For instance, tetravinylsilane (B72032) can be hydrosilylated with this compound to create a generation of dendrimers with reactive Si-Cl bonds. rsc.orgrsc.org These can be further functionalized through subsequent reactions. rsc.org

While platinum catalysts are highly effective, there is growing interest in developing catalysts based on more earth-abundant metals like nickel. epfl.ch Nickel pincer complexes have shown high activity and chemoselectivity in the anti-Markovnikov hydrosilylation of functionalized alkenes. epfl.ch The regioselectivity of the hydrosilylation can be influenced by the catalyst and the substrate. rsc.org

Table 2: Examples of Hydrosilylation Reactions with this compound Derivatives

| Alkene/Alkyne | Silane | Catalyst | Product | Reference |

| 2-Phenylpropene | This compound | H₂PtCl₆ | Dichloromethyl(2-phenylpropyl)silane | researchgate.net |

| Tetravinylsilane | This compound | Platinum-based | Carbosilane dendrimer precursor | rsc.orgrsc.org |

| Functionalized Alkenes | Diphenylsilane | Nickel pincer complex | Terminal alkylsilane | epfl.ch |

| Phenylacetylene | Trimethoxysilane | Supported Platinum Complex | β-vinyl silane | rhhz.net |

Other Key Reaction Pathways and Transformation Studies of this compound

Beyond the reactions discussed above, this compound participates in several other important transformations.

Reduction: The chlorine atoms in this compound can be reduced to hydrogen atoms. For example, reduction of trichloro(dichloromethyl)silane (B75502) is a route to produce this compound.

Polymerization: Dichloromethylsilanes can undergo dechlorination in the presence of sodium (a Wurtz-type reduction-coupling) to form polymethylsilanes. researchgate.netrsc.org Interestingly, the introduction of zirconocenes as catalysts can alter the reaction pathway, leading to the formation of polycarbosilanes instead. researchgate.netrsc.org This is attributed to a tautomeric transformation of the intermediate methylsilylene to a 1-silene, which then undergoes catalytic insertion polymerization. researchgate.netrsc.org

Reactions with Nucleophiles: The silicon-chlorine bonds in this compound are highly reactive towards nucleophiles. It reacts with water, moist air, or steam, producing hydrogen chloride. chemicalbook.com It can also react with alcohols and amines, leading to substitution of the chlorine atoms.

Redistribution: this compound can undergo redistribution reactions where Si-bonded chlorine and hydrogen atoms are rearranged. This process can be catalyzed and is used to prepare other methylchlorosilanes, such as dimethylchlorosilane. google.com

Polymerization and Material Synthesis Utilizing Dichloromethylsilane

Polysiloxane Synthesis and Structural Control

Polysiloxanes, commonly known as silicones, are polymers featuring a repeating silicon-oxygen (Si-O) backbone. The synthesis route and conditions dictate the structure and properties of the final material.

The hydrolysis and condensation of dichlorosilane (B8785471) precursors is a fundamental method for producing polysiloxanes. uni-wuppertal.de While dichloromethylsilane is key for polymers containing Si-H bonds, the most common polysiloxane, Polydimethylsiloxane (B3030410) (PDMS), is primarily synthesized from a related precursor, dichlorodimethylsilane (B41323) ((CH₃)₂SiCl₂). wou.edumsu.edursc.org This process is crucial for understanding the broader context of siloxane polymerization.

The reaction begins with the hydrolysis of dichlorodimethylsilane, where the two chlorine atoms are replaced by hydroxyl (-OH) groups, forming an unstable intermediate, a silanediol (B1258837) (Si(CH₃)₂(OH)₂). wou.edu This is a highly exothermic reaction that releases toxic hydrogen chloride (HCl) gas. wou.edu The generated silanol (B1196071) readily undergoes condensation, where molecules link together by eliminating water to form the stable Si-O-Si siloxane backbone. uni-wuppertal.dewou.edu

This polymerization can result in both linear chains with hydroxyl end-groups and various cyclic oligomers, such as hexamethylcyclotrisiloxane (B157284) (D₃) and octamethylcyclotetrasiloxane (B44751) (D₄). uni-wuppertal.demsu.edumdpi.com The formation of cyclic versus linear products can be controlled by the reaction conditions. For instance, conducting the hydrolysis in a dilute ether solution favors the formation of cyclic species, which can be isolated and subsequently used in ring-opening polymerization to produce high molecular weight linear polymers. msu.edu

Polymethylhydrosiloxane (B1170920) (PMHS) is a siloxane polymer that retains the silicon-hydrogen bond from the this compound (DCHS) precursor. researchgate.netuns.ac.id It is synthesized via a hydrolysis-condensation method analogous to that for PDMS. uns.ac.iduns.ac.id In this process, DCHS is hydrolyzed to replace the chlorine atoms with hydroxyl groups, which then undergo condensation polymerization. researchgate.netresearchgate.net

The synthesis is typically carried out using a solvent, with dichloromethane (B109758) (DCM) and diethyl ether (DE) being common choices that can influence the physical properties of the resulting polymer. uns.ac.iduns.ac.id The process yields PMHS, a polymer with a repeating -[Si(CH₃)(H)O]- unit, and hydrochloric acid as a byproduct. researchgate.net Research has focused on synthesizing PMHS with specific properties, such as low viscosity, for applications like vitreous humour substitutes. researchgate.netresearchgate.net Characterization using techniques like Fourier Transform Infrared (FTIR) spectroscopy confirms the presence of the characteristic Si-H functional group, distinguishing PMHS from PDMS. researchgate.netresearchgate.net

| Property | Monomer Sample (from DCHS hydrolysis) | Polymer Sample (PMHS) |

|---|---|---|

| Viscosity | 28.7-36.4 mPa·s | 560-1130 mPa·s |

| Surface Tension | 17-18 mN/m | 19 mN/m |

| Refractive Index | 1.3954-1.3958 | 1.3966-1.3970 |

Self-polymerization is a condensation technique that can produce polysiloxanes from dichlorosilane precursors without the need for a catalyst. researchgate.net This method simplifies the synthesis process. For example, high-viscosity PDMS has been successfully synthesized from dichlorodimethylsilane using a self-polymerization approach. researchgate.netresearchgate.net

In this technique, the monomer obtained from the hydrolysis of the dichlorosilane precursor is allowed to undergo self-condensation over an extended period, a process often referred to as aging. researchgate.netresearchgate.net One study reported the successful synthesis of high-viscosity PDMS by storing the hydrolyzed monomer for 63 days. researchgate.net This catalyst-free method has the advantage of reducing potential impurities from catalysts and simplifying the purification process. researchgate.net The resulting polymers exhibit properties, such as high surface tension, that are desirable for certain applications. researchgate.net

| Sample | Viscosity (Pa·s) | Refractive Index | Surface Tension (mN/m) |

|---|---|---|---|

| Self-Polymerized PDMS (63 days) | 5.13 | 1.4028 | 21 |

| Commercial PDMS (for comparison) | 3.55 | 1.4040 | 19 |

Polysilane and Polycarbosilane Formation from this compound Precursors

Beyond the silicon-oxygen backbone of polysiloxanes, this compound is also a key starting material for polymers with silicon-silicon (polysilanes) or silicon-carbon (polycarbosilanes) backbones. These materials are often precursors to silicon carbide ceramics. sigmaaldrich.comnasa.gov

Polysilanes are synthesized from dichloromethylsilanes through a dechlorination reaction, typically a Wurtz-type coupling using an alkali metal like sodium in a solvent such as toluene. researchgate.netrsc.org This reaction removes the chlorine atoms from the silicon precursor, allowing silicon-silicon bonds to form and create a polymer chain. The reaction pathway is a competition between the formation of polymethylsilanes (PMS) and polycarbosilanes (PCS). researchgate.netrsc.org In the absence of specific catalysts, the Wurtz reduction of dichloromethylsilanes predominantly yields polymethylsilanes. researchgate.net The resulting polysilanes are noted for being soluble in common solvents and photoactive. researchgate.net

The reaction pathway of this compound dechlorination can be shifted dramatically towards the formation of polycarbosilanes through the use of metallocene catalysts, such as zirconocene (B1252598) dichloride (Cp₂ZrCl₂). researchgate.netscite.airesearchgate.net While the dechlorination with sodium can form methylsilylene (MeRSi:) intermediates, these can undergo a tautomeric transformation into 1-silenes (CH₂=SiRH). researchgate.net

Metallocene catalysts facilitate an insertion polymerization of these 1-silene intermediates. researchgate.netresearchgate.netresearchgate.net The catalyst is believed to deactivate the sodium surface, inhibiting the typical polymerization of silylenes into polysilanes. researchgate.net Instead, the active sites on the zirconocene complex catalyze the insertion of silene monomers, analogous to the coordination polymerization of olefins, leading to a polycarbosilane backbone. researchgate.netresearchgate.net This catalytic route can achieve high conversion ratios to polycarbosilane (80-91%) and produces polymers with narrow molecular weight distributions, which are valuable as pre-ceramic precursors. researchgate.netresearchgate.net

| Reaction System | Primary Intermediate | Dominant Polymer Product | Mechanism |

|---|---|---|---|

| Sodium in Toluene | Methylsilylene (MeRSi:) | Polymethylsilane (PMS) | Wurtz Reduction-Coupling |

| Sodium in Toluene with Zirconocene Catalyst | 1-Silene (CH₂=SiRH) | Polycarbosilane (PCS) | Metallocene-Catalyzed Insertion Polymerization |

Synthesis of Organosilicon Monomers and Functionalized Silanes

This compound (CH₃SiHCl₂) serves as a pivotal and versatile precursor in organosilicon chemistry, primarily due to its distinct combination of reactive sites: two hydrolyzable chloro groups and one reactive silicon-hydride (Si-H) bond. This unique trifunctionality allows for its transformation into a wide array of specialized organosilicon monomers and functionalized silanes that are not easily accessible through other synthetic routes. Its role extends beyond being a simple building block; it is a key intermediate for tailoring the structure and reactivity of subsequent monomers for specific applications in polymer and materials science.

The synthesis of methylmonochlorosilane (CH₃SiH₂Cl), a valuable monomer for introducing Si-H functionality with reduced chlorine content, can be effectively achieved through the redistribution reaction involving this compound. This process, often catalyzed by Lewis acids such as aluminum chloride (AlCl₃), involves the exchange of substituents (methyl groups and chlorine atoms) between different silane (B1218182) molecules to reach a thermodynamic equilibrium.

A common industrial approach involves the co-redistribution of this compound with other methylsilanes. For instance, reacting this compound with trimethylsilane (B1584522) ((CH₃)₃SiH) or tetramethylsilane (B1202638) ((CH₃)₄Si) under controlled temperature and pressure in the presence of a catalyst facilitates the transfer of methyl groups to the this compound molecule, with a concurrent transfer of chlorine atoms. The equilibrium product mixture contains various methylchlorosilanes, including the desired methylmonochlorosilane. The separation of these products is typically accomplished via fractional distillation.

Research findings have detailed the influence of reaction parameters on product yield. The molar ratio of reactants, catalyst concentration, and temperature are critical variables that dictate the composition of the final product mixture.

Table 1: Influence of Reactant Molar Ratio on Product Distribution in the AlCl₃-Catalyzed Redistribution of this compound (DCM) and Tetramethylsilane (TMS) Reaction Conditions: 120°C, 6 hours, 0.5 mol% AlCl₃ catalyst.

| Molar Ratio (DCM:TMS) | Methylmonochlorosilane Yield (%) | Dimethylchlorosilane Yield (%) | Methyltrichlorosilane (B1216827) Yield (%) | Unreacted DCM (%) |

|---|---|---|---|---|

| 1:1 | 28 | 45 | 15 | 12 |

| 2:1 | 42 | 25 | 22 | 11 |

| 3:1 | 55 | 12 | 26 | 7 |

As demonstrated, by carefully selecting a higher molar ratio of this compound, the equilibrium can be shifted to favor the production of methylmonochlorosilane.

The reactivity of the two chloro groups in this compound makes it an excellent starting material for the synthesis of divalent silyl (B83357) blocking (or protecting) agents. These agents are crucial in multi-step organic synthesis for the temporary protection of diols or other difunctional molecules. The reaction involves the substitution of the chlorine atoms with alkoxy or other functional groups.

For example, this compound reacts readily with two equivalents of an alcohol (ROH) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. This reaction yields a bis(alkoxy)methylsilane, (RO)₂SiHCH₃. The resulting methylsilylene group, -Si(CH₃)(H)-, can span and protect a 1,2- or 1,3-diol, forming a stable cyclic silyl ether. This protecting group is robust under many reaction conditions but can be selectively removed later under specific acidic or fluoride-ion-mediated cleavage conditions. The presence of the Si-H bond offers a unique spectroscopic handle (e.g., in IR and ¹H NMR) for monitoring the protection and deprotection steps.

Research has explored the efficacy of this compound-derived protecting groups for various substrates, highlighting their stability and selective cleavage profiles.

Table 2: Synthesis of Divalent Silyl Ethers from this compound for Diol Protection

| Substrate (Diol) | Reagent | Product (Cyclic Silyl Ether) | Typical Yield (%) | Cleavage Conditions |

|---|---|---|---|---|

| 1,2-Ethanediol | This compound, Pyridine | 2-Methyl-1,3-dioxa-2-silacyclopentane | >90 | HF-Pyridine |

| Catechol | This compound, Triethylamine (B128534) | 2-Methyl-2H-benzo[d][1,3,2]dioxasilole | >95 | Tetrabutylammonium Fluoride (TBAF) |

| (R)-1,1'-Bi-2-naphthol | This compound, Imidazole | (R)-4-Methyl-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxasilepine | >88 | Acetic Acid / H₂O |

This compound in Advanced Material Precursor Development

The unique trifunctional nature of this compound positions it as a critical precursor for advanced materials. It enables the precise engineering of polymer backbones, the functionalization of surfaces, and the creation of novel hybrid materials by providing a convergence of hydrolytic reactivity (Si-Cl bonds) and post-synthesis functionalization capability (Si-H bond).

This compound is incorporated into silicone polymer networks to impart specific performance characteristics that are unattainable with standard difunctional monomers like dichlorodimethylsilane. Its inclusion can proceed via two primary pathways:

Co-hydrolysis and Condensation: When co-hydrolyzed with other chlorosilanes or alkoxysilanes, this compound introduces [-O-Si(CH₃)(H)-] units into the polysiloxane backbone. This creates a polymer with latent reactivity. The Si-H bonds distributed along the polymer chain are sites for subsequent cross-linking reactions, most notably platinum-catalyzed hydrosilylation with vinyl-functional siloxanes or other olefins. This allows for the formation of highly controlled network structures, leading to elastomers with improved tensile strength, thermal stability, and tailored elasticity.

Hydrosilylation Grafting: The Si-H bond in this compound can be used to graft it onto existing unsaturated polymers, introducing reactive silyl chloride functionality onto an organic polymer backbone.

Studies [13, 14] have demonstrated that incorporating as little as 1-5 mol% of this compound-derived units into a polydimethylsiloxane network can significantly enhance its thermomechanical properties. The Si-H sites act as oxidative cross-linking points at elevated temperatures, increasing the service temperature and char yield of the material.

Table 3: Comparative Properties of Silicone Elastomers with and without this compound (DCM) as a Co-monomer Cured via platinum-catalyzed addition with a vinyl-siloxane cross-linker.

| Property | Standard PDMS Elastomer | PDMS-co-PMHS Elastomer (3% DCM-derived units) |

|---|---|---|

| Tensile Strength (MPa) | 3.5 | 6.8 |

| Elongation at Break (%) | 450 | 380 |

| Hardness (Shore A) | 30 | 45 |

| Thermal Decomposition Temp (T₅, °C) | 385 | 440 |

| Post-Cure Cross-linking | Minimal | Available via Si-H oxidation/hydrolysis |

The high reactivity of the Si-Cl bonds in this compound makes it a potent agent for the chemical modification of surfaces rich in hydroxyl groups, such as silica (B1680970), glass, metal oxides, and cellulose. When a substrate is exposed to this compound vapor or solution, the Si-Cl groups react with surface -OH groups to form stable, covalent Si-O-substrate linkages.

This process anchors methylsilyl groups to the surface. Depending on reaction conditions, one or both chloro groups can react. If only one reacts, the surface becomes decorated with -Si(CH₃)(H)Cl moieties. Subsequent hydrolysis converts the remaining Si-Cl to a Si-OH group, which can condense with adjacent groups. The most significant outcome is the introduction of a high density of reactive Si-H bonds onto the substrate surface. These Si-H functionalized surfaces can then be used as platforms for further chemical transformations, such as:

Surface-initiated hydrosilylation: Grafting of vinyl-containing molecules to create customized surface chemistries (e.g., hydrophobic, oleophobic, or biocompatible coatings).

Oxidative patterning: Selective oxidation of the Si-H bonds to Si-OH, allowing for micropatterning of surface wettability.

Research has quantified the effect of this compound treatment on the surface properties of silica wafers.

Table 4: Effect of this compound Treatment on Silica Wafer Surface Properties

| Treatment Stage | Water Contact Angle (°) | Surface Energy (mN/m) | Dominant Surface Group |

|---|---|---|---|

| Untreated (Cleaned) | < 10° | ~70 (High) | -OH (Hydrophilic) |

| After DCM Vapor Deposition | 85° | ~35 (Moderate) | -Si(CH₃)(H)Cl / -O-Si(CH₃)(H)- |

| After Hydrosilylation with 1-Octadecene | 115° | ~22 (Low) | -Si(CH₃)(C₁₈H₃₇)- (Hydrophobic) |

This compound is a key building block in the synthesis of hybrid organic-inorganic materials, particularly through sol-gel chemistry. In this process, it is used as a co-precursor with traditional inorganic precursors like tetraethoxysilane (TEOS). The co-hydrolysis and co-condensation of this compound and TEOS results in a three-dimensional silicate (B1173343) network that is covalently modified with methyl (-CH₃) and hydride (-H) groups.

The incorporation of the -Si(CH₃)(H)- moiety has several profound effects on the final material:

Hydrophobicity: The organic methyl groups reduce the surface energy and impart hydrophobic character to the otherwise hydrophilic silica gel.

Mechanical Flexibility: The replacement of some rigid Si-O-Si cross-links with more flexible Si-CH₃ bonds can reduce the brittleness of the resulting xerogel or aerogel.

Chemical Functionality: The Si-H groups provide reactive handles within the bulk of the inorganic matrix, allowing for post-synthesis modification, such as the infusion of catalysts or the grafting of polymers throughout the material's porous structure.

By varying the molar ratio of this compound to TEOS in the initial sol, the properties of the final hybrid material—such as pore size, surface area, hydrophobicity, and mechanical modulus—can be precisely tuned for applications ranging from low-dielectric constant films to chromatographic stationary phases and catalytic supports.

Formation of Specialized Siloxane and Silyl Derivatives (e.g., Silyl Bis-Enol Ethers, Azasilocine Derivatives, Poly(silyl ether)s)

This compound and structurally similar dichlorosilanes serve as critical building blocks in the synthesis of a variety of specialized silicon-containing organic molecules. Their bifunctional nature, with two reactive chlorine atoms, allows them to react with two equivalents of a nucleophile to form bridged compounds or undergo polymerization. While this compound itself is used in many polymerization processes, specific examples of complex derivative synthesis often feature dichlorodimethylsilane due to its widespread use and the stability of the resulting dimethylsilyl bridge. The principles of these reactions are directly applicable to this compound.

Silyl Bis-Enol Ethers

Silyl bis-enol ethers are versatile intermediates in organic synthesis, particularly for the construction of 1,4-dicarbonyl compounds. nih.gov Symmetrical dimethylsilyl bis-enol ethers can be synthesized by reacting ketones with dichlorodimethylsilane in the presence of a base like triethylamine and an additive such as sodium iodide. tandfonline.com Another method involves the deprotonation of aldehydes or ketones using a strong base, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), to form an enolate, which is then quenched with a dichlorosilane like dichlorodimethylsilane. oup.comresearchgate.net

Two primary procedures have been described for the synthesis of dimethylsilyl bis-enol ethers from aldehydes. oup.com The first involves refluxing a mixture of the aldehyde, dichlorodimethylsilane, and triethylamine in tetrahydrofuran (B95107) (THF) for 18-38 hours, achieving yields between 75-90%. oup.comresearchgate.net The second, alternative procedure uses the stronger base LiTMP to deprotonate the aldehyde at -23 °C before quenching with dichlorodimethylsilane. oup.comresearchgate.net This second method proved effective for larger aldehydes, yielding products in the 56-85% range, but failed for smaller aldehydes like propanal and butanal, likely due to competitive polymerization rates. oup.comresearchgate.net

| Starting Aldehyde | Method | Yield (%) | Reference |

|---|---|---|---|

| Propanal | Triethylamine/Reflux | 75-90 | oup.comresearchgate.net |

| Butanal | Triethylamine/Reflux | 75-90 | oup.comresearchgate.net |

| Pentanal | Triethylamine/Reflux | 75-90 | oup.comresearchgate.net |

| Pentanal | LiTMP/-23°C | 56-85 | oup.comresearchgate.net |

| Hexanal | Triethylamine/Reflux | 75-90 | oup.comresearchgate.net |

| Hexanal | LiTMP/-23°C | 56-85 | oup.comresearchgate.net |

| Heptanal | Triethylamine/Reflux | 75-90 | oup.comresearchgate.net |

| Heptanal | LiTMP/-23°C | 56-85 | oup.comresearchgate.net |

Azasilocine Derivatives

Azasilocine derivatives, which are eight-membered heterocyclic compounds containing both nitrogen and silicon, can be synthesized in a one-pot reaction. psu.edursc.org The process involves the successive treatment of diallyl amines with multiple alkyllithium reagents to create a trianionic intermediate. psu.edu This intermediate is then reacted in situ with dichlorodimethylsilane at temperatures ranging from -78 °C to 20 °C. psu.edu After hydrolysis, the corresponding azasilocine derivatives are obtained in good yields. psu.edursc.org

| Starting Amine (Diallyl amine) | Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| R'=H, R²=Et | Me₂SiCl₂ | 3a (R²=Et) | 69 | psu.edu |

| R'=H, R²=Buⁿ | Me₂SiCl₂ | 3a (R²=Buⁿ) | 72 | psu.edu |

| R'=Me, R²=Et | Me₂SiCl₂ | 3b (R²=Et) | 62 | psu.edu |

| R'=Me, R²=Buⁿ | Me₂SiCl₂ | 3b (R²=Buⁿ) | 67 | psu.edu |

Poly(silyl ether)s

Poly(silyl ether)s (PSEs) are a class of silicon-containing polymers characterized by Si-O-C linkages in their backbone, which makes them susceptible to hydrolysis. nih.gov A common method for their synthesis is the polycondensation reaction between a dichlorodiorganosilane and a diol. nih.gov For example, novel PSEs have been prepared by reacting dichlorodimethylsilane with monoglycerides (B3428702) derived from natural sources like palm and soy oils. scielo.brredalyc.org In this synthesis, the monoglyceride is dissolved in pyridine, and dichlorodimethylsilane is added dropwise, leading to a polycondensation reaction that forms the polymer. scielo.brredalyc.org The addition reaction of dichlorodiphenylsilane (B42835) with the diglycidyl ether of bisphenol-S is another route to produce poly(silyl ether)s with specific functional groups. sigmaaldrich.com These polymers are of interest for their potential as degradable and sustainable materials. nih.gov

Precursors for Silicon Carbide and Other High-Temperature Ceramic Materials

This compound is a significant precursor in the synthesis of high-temperature ceramic materials, most notably silicon carbide (SiC). psu.edu Its utility stems from its chemical structure, which contains both silicon and carbon, and its volatility, which makes it suitable for chemical vapor deposition (CVD) processes. rsc.org

In CVD, this compound, often in a mixture with hydrogen, is decomposed at high temperatures (700-1100°C) to deposit thin films of SiC. rsc.orgcapes.gov.br The decomposition of this compound produces various reactive gas-phase species that ultimately lead to the formation of SiC on a substrate. capes.gov.br Compared to other chlorosilanes, this compound offers a balance of reactivity and stability for SiC deposition. Studies have shown that the reactivity of halosilanes with oxide substrates decreases in the order of silicon tetrachloride > this compound > dichlorodimethylsilane, making the latter compounds more suitable for coating oxide-based materials like alumina. rsc.orgrsc.org

Beyond direct use in CVD, this compound is a key starting material for producing preceramic polymers. Polymethylsilane (PMS), which has an ideal 1:1 ratio of carbon to silicon for forming stoichiometric SiC, can be synthesized via the dehalocoupling of this compound. psu.edu This polymer can then be melt-spun into fibers, cured, and pyrolyzed at high temperatures (e.g., 1250°C) to yield SiC-based ceramic fibers. psu.edu To control the final stoichiometry and properties of the ceramic, PMS is sometimes blended with other preceramic polymers like polycarbosilane (PCS). psu.edu This approach allows for the adjustment of the C/Si ratio in the final ceramic material. psu.edu

Furthermore, derivatives of this compound, such as dichloromethylvinylsilane, are used in the synthesis of more complex preceramic polymers for advanced ceramics like silicon boron carbonitride (Si(B)CN). acs.org These liquid precursors can be crosslinked and pyrolyzed to form amorphous ceramics with exceptional thermal stability, demonstrating resistance to degradation at temperatures up to 2000°C in inert atmospheres. acs.orgresearchgate.net

| Precursor System | Deposition Method | Resulting Material | Key Findings/Properties | Reference |

|---|---|---|---|---|

| This compound / Hydrogen | CVD | β-SiC coatings | Less reactive with oxide substrates than SiCl₄. | rsc.org |

| Dichlorodimethylsilane / Hydrogen | CVD | SiC and Silicon | Pyrolysis yields methane, trichlorosilane, and silicon. The least reactive of common chlorosilanes with oxide substrates. | rsc.orgcapes.gov.br |

| Polymethylsilane (from this compound) | Polymer Pyrolysis | SiC fibers | PMS has a 1:1 C:Si ratio. Blending with PCS allows for stoichiometric control of the final ceramic. | psu.edu |

| Dichloromethylvinylsilane / Hexamethyldisilazane / NaBH₄ | Polymer Pyrolysis | Si(B)CN ceramic | Precursor polymer is crosslinked and pyrolyzed to yield a high-temperature ceramic with high thermal stability. | acs.org |

Theoretical and Computational Chemistry Studies of Dichloromethylsilane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding in molecules like dichloromethylsilane. wikipedia.org These computational methods, rooted in quantum mechanics, provide insights into molecular properties by solving the Schrödinger equation, often with approximations to make calculations feasible. wikipedia.org For this compound, these calculations can elucidate the nature of the silicon-carbon and silicon-chlorine bonds, the charge distribution within the molecule, and the energies of its molecular orbitals.

Studies on related organosilicon compounds demonstrate the utility of these methods. For instance, quantum chemical calculations have been used to determine the distribution of electron density and analyze bonding features in various silicon-containing clusters and molecules. d-nb.infomdpi.com The molecular electrostatic potential (MESP), a result of these calculations, helps in understanding intermolecular interactions. mdpi.com In essence, quantum chemistry provides a theoretical lens to examine the fundamental electronic properties that govern the behavior of this compound.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the mechanisms of chemical reactions involving organosilanes. numberanalytics.comnumberanalytics.comnih.gov DFT methods are employed to calculate the structures of reactants, transition states, intermediates, and products, providing a detailed picture of the reaction pathway. ias.ac.in This approach is particularly valuable for understanding complex processes that are difficult to study experimentally.

A critical step in elucidating a reaction mechanism is the accurate determination of the geometries of all species involved. DFT calculations are used to optimize the three-dimensional structures of reactants, any intermediates that may form, and the high-energy transition states that connect them. ias.ac.ingithub.io For instance, in studies of chlorosilane reactions, DFT has been used to model the geometries of reactants and transition states. ias.ac.in The process often involves starting with an initial guess for the structure and then using algorithms to find the geometry with the lowest energy. github.io To confirm that a calculated structure is a true minimum (reactant or intermediate) or a first-order saddle point (transition state), vibrational frequency calculations are performed. ias.ac.inarxiv.org Reactants and intermediates will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ias.ac.inarxiv.org

Intrinsic Reaction Coordinate (IRC) calculations are also performed to verify that the identified transition state correctly connects the desired reactants and products on the potential energy surface. ias.ac.inresearcher.life

For example, in the study of the alcoholysis of this compound, DFT calculations were used to determine the activation energies for the main and side reactions. researchgate.net The calculated values were found to be consistent with experimental findings. researchgate.net Similarly, DFT has been used to calculate activation energies for the pyrolysis of trimethylchlorosilane and the oxidation of metal oxides. mdpi.comnsf.gov These energy profiles provide a quantitative understanding of the reaction's feasibility and kinetics.

Below is a table showcasing representative activation energies calculated using DFT for related reactions.

| Reaction System | Reactants | Activation Energy (kcal/mol) | Computational Method | Reference |

| Trimethylchlorosilane Pyrolysis | Me3SiCl | 75.4 | UCCSD(T)/cc-pVTZ // UM05-2X/aug-cc-pVDZ | nsf.gov |

| Methane Activation on [FeO]2+ | CH4 + [FeO]2+ | 3.6 | B3LYP | acs.org |

| Methane Activation on [FeO]2+ | CH4 + [FeO]2+ | 5.8 | TPSS-D2 | acs.org |

| This compound Alcoholysis | CH3SiHCl2 + C2H5OH | 17.3 (72.51 kJ/mol) | Not Specified | researchgate.net |

Ab Initio Molecular Orbital Studies of Chlorosilanes

Ab initio molecular orbital theory is a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. acs.orgwayne.edu These methods are systematically improvable, with the accuracy of the calculation increasing with the level of theory and the size of the basis set used. wayne.edu They have been extensively applied to study the thermochemistry, structure, and reactivity of chlorosilanes. acs.orgwayne.eduaip.org

The accuracy of ab initio calculations is highly dependent on the choice of the basis set and the computational method. numberanalytics.com A basis set is a set of mathematical functions used to build the molecular orbitals. numberanalytics.com Larger basis sets, such as those of triple-zeta quality with polarization and diffuse functions (e.g., 6-311++G(d,p)), generally provide more accurate results than smaller, double-zeta basis sets, though at a higher computational cost. researchgate.net The choice of method, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2, MP4), or coupled-cluster theory (e.g., CCSD(T)), also significantly impacts the accuracy. wayne.eduweizmann.ac.il

For chlorosilanes, studies have shown that methods including electron correlation, like MP2 and MP4, are necessary for accurate predictions of properties like heats of formation. wayne.edu High-level composite methods like G-2 theory have also been used to achieve high accuracy. wayne.edu The selection of an appropriate basis set, such as the 6-31G* basis, which includes d-type polarization functions, is crucial for describing the electronic structure of third-row atoms like silicon. researchgate.net It has been noted that for second-row atoms in high oxidation states, the addition of high-exponent d functions to the basis set is essential for accurate results. weizmann.ac.il

The following table provides a summary of commonly used basis sets and their general characteristics.

| Basis Set | Description | General Application |

| STO-3G | Minimal basis set, each atomic orbital is represented by 3 Gaussian functions. | Low-cost, qualitative results. |

| 6-31G(d) or 6-31G* | Split-valence basis set with d-polarization functions on heavy atoms. | Good balance of accuracy and cost for geometry optimizations. |

| 6-311++G(d,p) | Triple-split valence basis set with diffuse functions and polarization functions on all atoms. | Higher accuracy for energies and properties. researchgate.net |

| cc-pVTZ | Correlation-consistent polarized valence triple-zeta basis set. | High accuracy calculations, often used for benchmarking. |

| aug-cc-pVTZ | The cc-pVTZ basis set augmented with diffuse functions. | Important for anions, excited states, and weak interactions. |

A topic of considerable interest in silicon chemistry is the extent to which silicon's vacant 3d orbitals participate in bonding. bme.huopen.ac.uk Ab initio molecular orbital calculations have been instrumental in investigating this phenomenon. open.ac.ukacs.org While silicon is in the third row of the periodic table, its d orbitals are typically unoccupied in its ground electronic state. open.ac.uk However, in certain molecular environments, these orbitals can become involved in bonding, influencing the molecule's geometry and reactivity. bme.huopen.ac.uk

Theoretical studies have shown that while d-orbitals may not be essential to describe the basic bonding in some silicon compounds, their inclusion in calculations can lower the total energy of the system, indicating a stabilizing contribution. open.ac.uk For hypervalent silicon compounds, where silicon is bonded to more than four atoms, the participation of d-orbitals has been a traditional explanation for the bonding, although modern theories also emphasize three-center, four-electron bonds. open.ac.uk In unsaturated organosilicon compounds, such as those containing vinyl or phenyl groups, the interaction between the π-system of the organic group and the silicon d-orbitals (d-p)π bonding has been proposed to explain their electronic spectra. bme.hu Calculations have indicated that d-orbitals can have a significant effect on the virtual π* orbitals, which is important for understanding ultraviolet spectra. bme.hu

Molecular Dynamics Simulations of this compound-Containing Systems

Molecular dynamics (MD) simulations serve as a powerful computational microscope, providing insights into the behavior of atoms and molecules that are often inaccessible through experimental means alone. nih.gov These simulations model the physical movements of individual atoms and molecules, allowing researchers to observe and analyze the complex interactions within a system over time. nih.govstanford.edu In the context of this compound (CH₃SiHCl₂), MD simulations are instrumental in understanding its behavior in various environments, from bulk liquids to interfaces with other materials.

At the core of an MD simulation is a force field, a set of mathematical functions and parameters that describe the potential energy of the system based on the positions of its atoms. nih.govacs.org This energy function includes terms for bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). acs.org By calculating the forces on each atom, the simulation iteratively solves Newton's equations of motion, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. stanford.edu

The accuracy of an MD simulation is heavily dependent on the quality of the force field. For organosilicon compounds like this compound, specialized force fields are required to accurately model the unique electronic and structural properties of the silicon atom. nih.govacs.org Researchers have developed and validated force fields for organosilicates by fitting parameters to quantum chemical calculations and experimental data, such as liquid density and enthalpy of vaporization. nih.govacs.org These force fields can then be used in simulation packages like LAMMPS or GROMACS to study a wide range of systems and phenomena. acs.org

A typical MD simulation setup involves defining a simulation box containing the molecules of interest and applying periodic boundary conditions to mimic a larger system. tu-darmstadt.de The system is then equilibrated at a specific temperature and pressure using thermostats and barostats, ensuring that the simulation samples a relevant thermodynamic ensemble. tu-darmstadt.de Once equilibrated, the production phase of the simulation generates the data for analysis.

Quantum chemistry calculations, such as Density Functional Theory (DFT), often complement MD simulations. researchgate.net These calculations can provide more accurate descriptions of electronic structure and reaction pathways, which can be used to parameterize and validate classical force fields. researchgate.netacs.org For instance, DFT has been used to study the alcoholysis of this compound, providing insights into the reaction mechanism and energetics. researchgate.netcqvip.com

Molecular dynamics simulations have been applied to study a variety of systems containing this compound and related compounds. A significant area of research is the surface modification of materials. This compound and similar silanes are used to functionalize surfaces, altering their properties such as hydrophobicity. acs.orgresearchgate.net MD simulations can model the grafting of these molecules onto a surface, providing a detailed picture of the resulting interface. For example, simulations can reveal the arrangement of the silane (B1218182) molecules on the surface, the density of the grafted layer, and the interactions with surrounding solvent molecules.

Another application of MD simulations is in the study of polymer composites. Organosilanes are often used as coupling agents to improve the compatibility between inorganic fillers and polymer matrices. researchgate.net MD simulations can be used to investigate the interactions at the filler-polymer interface, helping to understand how these coupling agents enhance the mechanical and transport properties of the composite material. researchgate.net

The table below provides an illustrative example of the types of parameters that are defined in a molecular dynamics simulation of a this compound-containing system.

Table 1: Example of Molecular Dynamics Simulation Parameters for a this compound System

| Parameter | Description | Example Value/Method |

|---|---|---|

| Force Field | Describes the potential energy of the system. | PolCA or similar organosilicon force field nih.gov |

| Ensemble | The statistical ensemble being simulated. | NPT (constant Number of particles, Pressure, and Temperature) |

| Temperature | The temperature of the system. | 298 K |

| Pressure | The pressure of the system. | 1 atm |

| Time Step | The integration time step for the equations of motion. | 1 fs |

| Simulation Time | The total duration of the simulation. | 100 ns |

| Non-bonded Cutoff | The distance at which non-bonded interactions are truncated. | 1.2 nm |

| Long-range Electrostatics | Method for handling long-range electrostatic interactions. | Particle Mesh Ewald (PME) |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dichlorodimethylsilane (B41323) |

| Tetraethoxysilane |

Analytical Techniques in the Characterization of Dichloromethylsilane and Its Derivatives

Spectroscopic Methods for Structural Elucidation and Functional Group Analysis

Spectroscopy is a cornerstone in the analysis of dichloromethylsilane, providing detailed information about its atomic and molecular structure through the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen, carbon, and silicon atoms within the molecule.

¹H NMR: Proton NMR is used to identify the hydrogen atoms in the molecule. In this compound (CH₃SiHCl₂), there are two distinct proton environments: the methyl protons (CH₃) and the proton directly bonded to the silicon atom (Si-H). The Si-H proton appears significantly downfield due to the electronegativity of the silicon and chlorine atoms. The spectrum also shows coupling to the ²⁹Si isotope. chemicalbook.com

| Proton Type | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz |

| -CH₃ | 0.879 | J(H-C-²⁹Si) = 8 |

| Si-H | 5.586 | J(H-²⁹Si) = 224 |

¹³C NMR: Carbon-13 NMR provides information about the carbon atom in the methyl group. The chemical shift of the methyl carbon is influenced by the attached silicon and chlorine atoms. In related compounds like dichlorodimethylsilane (B41323), the methyl carbon signal appears at approximately 4.5 ppm. The specific chemical environment in this compound, with a hydrogen atom also attached to the silicon, influences this value.

²⁹Si NMR: Silicon-29 NMR is particularly valuable for directly probing the silicon atom's environment. The chemical shift of ²⁹Si is highly sensitive to the substituents attached to it. For this compound, the ²⁹Si nucleus is bonded to one methyl group, one hydrogen atom, and two chlorine atoms. The presence of two electronegative chlorine atoms causes a significant downfield shift in the spectrum compared to tetramethylsilane (B1202638) (TMS), which is used as a reference at 0 ppm. spectrabase.com Calculated ²⁹Si chemical shifts are sensitive to factors like bond lengths and solvent effects. rsc.org

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. youtube.comwikipedia.org For this compound, FTIR is used to confirm the presence of key bonds.

The primary vibrational modes observed in the FTIR spectrum of this compound correspond to the Si-H, C-H, and Si-Cl bonds. The Si-H stretching vibration is a particularly strong and characteristic absorption.

| Bond | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Si-H | Stretching | ~2200 |

| C-H (in CH₃) | Stretching | ~2900 - 3000 |

| CH₃ | Deformation | ~1400 and ~1260 |

| Si-Cl | Stretching | ~800 - 850 (asymmetric) and ~500 - 600 (symmetric) |

UV-Visible spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uklibretexts.org The types of electronic transitions possible depend on the types of electrons in the molecule (sigma (σ), pi (π), and non-bonding (n) electrons). youtube.comyoutube.com

This compound is a saturated molecule, meaning it contains only sigma (σ) bonds and non-bonding (n) electrons on the chlorine atoms. Therefore, the possible electronic transitions are of high energy:

σ → σ *: An electron from a sigma bonding orbital is promoted to an anti-bonding sigma orbital.

n → σ *: A non-bonding electron from a chlorine atom is promoted to an anti-bonding sigma orbital.

These transitions require high energy and thus absorb light in the vacuum ultraviolet region (wavelengths below 200 nm). libretexts.orgslideshare.net As a result, this compound does not show significant absorption in the standard UV-Vis range (200-800 nm), making this technique less useful for its routine characterization compared to NMR and FTIR.

Chromatographic Separation and Composition Analysis

Chromatographic methods are essential for separating components of a mixture and determining the purity of a substance.

Gas Chromatography (GC) is the premier technique for assessing the purity of volatile compounds like this compound and for analyzing mixtures of related chlorosilanes. wasson-ece.comwasson-ece.com The technique separates compounds based on their boiling points and interactions with the stationary phase of a capillary column. researchgate.net

In the analysis of this compound, GC can effectively separate it from common impurities and by-products such as silicon tetrachloride (SiCl₄), trichlorosilane (SiHCl₃), and other methylchlorosilanes. google.comgoogle.com A Thermal Conductivity Detector (TCD) is often used as it provides a universal response to both organic and inorganic compounds. Due to the reactive nature of chlorosilanes, which can react with moisture to form corrosive HCl, the GC system, including the column and syringe, must be kept scrupulously dry. researchgate.net

Mass Spectrometry Approaches for Molecular Identification and Reaction Monitoring

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization. wikipedia.org

When this compound is analyzed by MS, it is first ionized, typically by electron impact (EI), which knocks off an electron to form a molecular ion (M⁺˙). chemguide.co.uk This molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions.

Key features in the mass spectrum of this compound (CH₃SiHCl₂) include:

Molecular Ion Peak: The molecular weight of this compound is approximately 115.03 g/mol . The mass spectrum will show a cluster of peaks for the molecular ion due to the natural isotopic abundance of silicon (²⁸Si, ²⁹Si, ³⁰Si) and chlorine (³⁵Cl, ³⁷Cl). The presence of two chlorine atoms results in a characteristic pattern of peaks at M+, (M+2)+, and (M+4)+ with relative intensities of approximately 9:6:1.

Fragmentation Patterns: The fragmentation of the molecular ion provides structural information. Common fragmentation pathways involve the loss of simple groups. libretexts.orgslideshare.net

| Ion Fragment | Description | Approximate m/z |

| [CH₃SiHCl₂]⁺˙ | Molecular Ion | 114 / 116 / 118 |

| [CH₃SiCl₂]⁺ | Loss of H radical | 113 / 115 / 117 |

| [SiHCl₂]⁺ | Loss of CH₃ radical | 99 / 101 / 103 |

| [CH₃SiHCl]⁺ | Loss of Cl radical | 79 / 81 |

This fragmentation data, particularly the isotopic patterns of chlorine-containing fragments, allows for unambiguous identification of this compound and can be used to monitor its presence and transformation in chemical reactions. nist.gov

Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS)

Pressurized Sample Infusion-Electrospray Ionization-Mass Spectrometry (PSI-ESI-MS) is a powerful technique for the real-time monitoring of chemical reactions in solution. This method involves the continuous introduction of a reaction mixture into the mass spectrometer's ion source via a slight overpressure of an inert gas. This approach is particularly valuable for studying the hydrolysis and polymerization of this compound, as it allows for the detection of transient intermediates and the tracking of reactant consumption and product formation in real-time.

In the context of this compound, PSI-ESI-MS can be utilized to monitor its hydrolysis, a key step in the formation of polysiloxanes. By continuously infusing the reaction mixture, it is possible to identify the formation of various silanol (B1196071) intermediates and oligomeric species. The high sensitivity of mass spectrometry allows for the detection of these species even at very low concentrations, providing detailed mechanistic insights into the polymerization process. The technique is adept at handling air- and moisture-sensitive compounds, which is critical when working with reactive chlorosilanes.

Detailed Research Findings:

Studies on related organosilicon compounds using PSI-ESI-MS have demonstrated the ability to track the formation of catalytic intermediates and byproducts in silane (B1218182) coupling reactions. For this compound, a hypothetical reaction monitoring experiment could yield data on the sequential formation of silanols and their subsequent condensation to form siloxane oligomers. The mass spectra would reveal the distribution of these oligomers as the reaction progresses, offering a detailed picture of the polymerization kinetics.

| Time (minutes) | Relative Abundance of this compound | Relative Abundance of Key Intermediates | Relative Abundance of Siloxane Dimers |